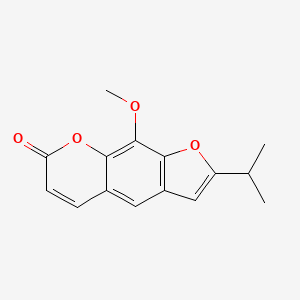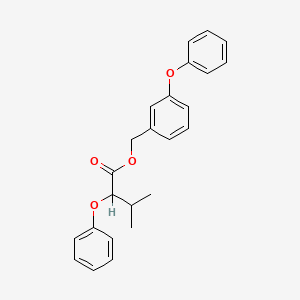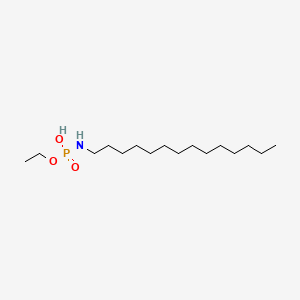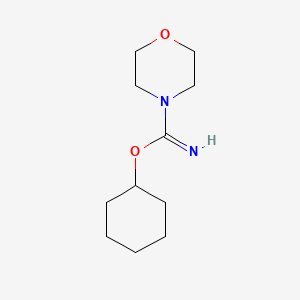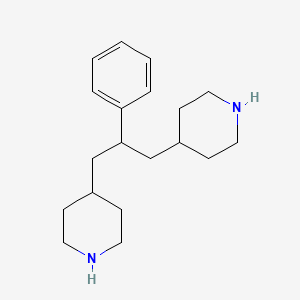
1,3-Di(4-piperidyl)-2-phenylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(4-piperidyl)-2-phenylpropane is an organic compound with the molecular formula C13H26N2. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of two piperidyl groups attached to a central propane chain. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di(4-piperidyl)-2-phenylpropane can be synthesized through several methods. One common approach involves the reaction of 4-piperidylmethanol with 1,3-dibromopropane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production also emphasizes the importance of safety measures and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(4-piperidyl)-2-phenylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Di(4-piperidyl)-2-phenylpropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the development of bioactive molecules and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Di(4-piperidyl)-2-phenylpropane involves its interaction with specific molecular targets. The piperidyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-piperidyl)propane: Similar in structure but lacks the phenyl group.
4,4’-Trimethylenedipiperidine: Another related compound with a similar backbone but different substituents.
Uniqueness
1,3-Di(4-piperidyl)-2-phenylpropane is unique due to the presence of both piperidyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
5215-73-6 |
|---|---|
Molecular Formula |
C19H30N2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
4-(2-phenyl-3-piperidin-4-ylpropyl)piperidine |
InChI |
InChI=1S/C19H30N2/c1-2-4-18(5-3-1)19(14-16-6-10-20-11-7-16)15-17-8-12-21-13-9-17/h1-5,16-17,19-21H,6-15H2 |
InChI Key |
OWKWJMCCOVLXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC(CC2CCNCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



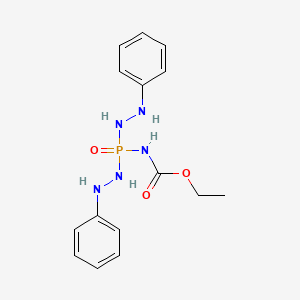
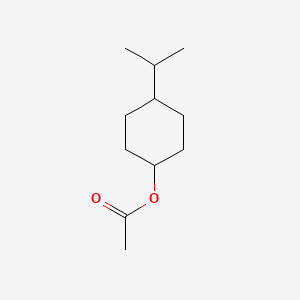


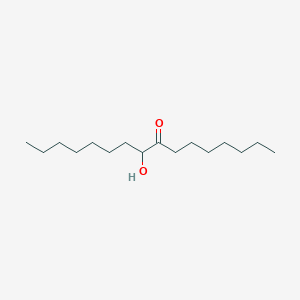
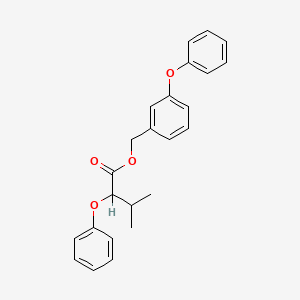
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
